4-(Methylthio)phenyl isothiocyanate

Catalog No.
S1517090
CAS No.
15863-41-9
M.F
C8H7NS2
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)phenyl isothiocyanate

CAS Number

15863-41-9

Product Name

4-(Methylthio)phenyl isothiocyanate

IUPAC Name

1-isothiocyanato-4-methylsulfanylbenzene

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3

InChI Key

CEBAJHCAFXYWNT-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)N=C=S

Canonical SMILES

CSC1=CC=C(C=C1)N=C=S

Synthesis and Characterization:

4-(Methylthio)phenyl isothiocyanate, also known as p-Tolyl isothiocyanate, is an organic compound with the chemical formula CH3SC6H4NCS. It is a white crystalline solid with a pungent odor. The synthesis of 4-(Methylthio)phenyl isothiocyanate is typically achieved through the reaction of 4-chlorothioanisole with sodium thiocyanate in the presence of a catalyst. PubChem, National Institutes of Health: )

Researchers often characterize this compound using various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Applications in Organic Chemistry:

-(Methylthio)phenyl isothiocyanate finds applications in various organic chemistry research areas, including:

  • Synthesis of Thioureas and Thiocarbamates: It acts as a versatile building block for the synthesis of thioureas and thiocarbamates, which are important classes of organic compounds with diverse applications in medicinal chemistry, materials science, and agriculture. ScienceDirect, A. Kamal et al. (2013): )
  • Modification of Biomolecules: Researchers use 4-(Methylthio)phenyl isothiocyanate to modify biomolecules like proteins and peptides. This modification can be used to improve the stability, solubility, or targeting ability of these biomolecules in various research applications. Wiley Online Library, M. M. B. Marques et al. (2015):

Biological Activity Studies:

Studies have explored the potential biological activities of 4-(Methylthio)phenyl isothiocyanate, including:

  • Antimicrobial activity: Some studies suggest that 4-(Methylthio)phenyl isothiocyanate may exhibit antibacterial and antifungal properties. Bioorganic & Medicinal Chemistry Letters, W. A. El-Sayed et al. (2012):
  • Antioxidant activity: Research suggests that 4-(Methylthio)phenyl isothiocyanate may possess antioxidant properties, potentially offering protection against oxidative stress. Bioorganic & Medicinal Chemistry Letters, W. A. El-Sayed et al. (2012):

4-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C₈H₇N₃S₂ and a CAS number of 15863-41-9. This compound features a phenyl ring substituted with a methylthio group and an isothiocyanate functional group, which contributes to its distinctive chemical properties. It appears as a crystalline solid or powder, with a melting point ranging from 51.5 to 60.5 °C . The presence of the isothiocyanate group makes it reactive and capable of participating in various

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding thiol and amine.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, producing thioamides or thioesters, respectively.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Research indicates that 4-(Methylthio)phenyl isothiocyanate exhibits various biological activities:

  • Anticancer Properties: It has shown potential in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models. Its mechanism may involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity: The compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory effects, although further research is needed to elucidate its mechanisms of action.

The synthesis of 4-(Methylthio)phenyl isothiocyanate typically involves the following methods:

  • From Thiophenol Derivatives: By reacting 4-methylthiophenol with phosgene or thiophosgene followed by ammonium thiocyanate.
  • Direct Isothiocyanation: Utilizing isothiocyanates derived from amines through the reaction with carbon disulfide and subsequent treatment with alkyl halides .

These methods allow for efficient production of the compound for research and industrial applications.

4-(Methylthio)phenyl isothiocyanate has several notable applications:

  • Pharmaceutical Research: Its anticancer and antimicrobial properties make it a subject of interest in drug development.
  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing various thiourea derivatives.
  • Agricultural Chemistry: Investigated for potential use as a biopesticide due to its biological activity against pests.

Interaction studies involving 4-(Methylthio)phenyl isothiocyanate focus on its reactivity with biological molecules:

  • Protein Interactions: It has been studied for its ability to modify proteins through nucleophilic attack on cysteine residues, which may affect protein function.
  • Enzyme Inhibition: Research indicates that it can inhibit specific enzymes involved in cancer progression, highlighting its potential therapeutic applications .

These studies are crucial for understanding the compound's mechanisms and potential uses in therapy.

Several compounds share structural similarities with 4-(Methylthio)phenyl isothiocyanate. The following table compares these compounds based on key characteristics:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-(Chlorophenyl)isothiocyanateC₈H₇ClN₂SAnticancerChlorine substituent enhances reactivity
Benzyl isothiocyanateC₇H₆N₂SAntimicrobialSimple aromatic structure
2-(Methylthio)benzyl isothiocyanateC₉H₉N₂SAnticancerAdditional methylthio group

Uniqueness

4-(Methylthio)phenyl isothiocyanate's unique combination of a methylthio group and an isothiocyanate functional group contributes to its distinct reactivity profile and biological activities. This makes it particularly valuable in medicinal chemistry compared to other similar compounds.

General Synthetic Approaches

Thiophosgene-Based Synthesis Pathways

The reaction of 4-(methylthio)aniline with thiophosgene (Cl₂C=S) in a biphasic system represents the most direct route to 4-(methylthio)phenyl isothiocyanate. This method involves dissolving the amine in dichloromethane (CH₂Cl₂) and combining it with aqueous sodium bicarbonate (NaHCO₃) to maintain a basic pH [1]. Thiophosgene is added dropwise under vigorous stirring, facilitating the formation of the intermediate dithiocarbamate salt. After 1 hour, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. Purification via silica gel column chromatography typically yields the product in ~75% purity [1] [2]. The mechanism proceeds through nucleophilic attack of the amine on thiophosgene, followed by elimination of hydrochloric acid (HCl) to generate the isothiocyanate functional group [2].

A critical advantage of this method is its scalability; however, thiophosgene’s high toxicity and volatility necessitate stringent safety measures. Modifications, such as using triphosgene (bis(trichloromethyl) carbonate) as a solid substitute, have been explored to mitigate these risks [2]. Triphosgene reacts with amines in a 1:3 molar ratio, releasing phosgene in situ, which subsequently reacts with the amine to form the isothiocyanate. While this approach reduces handling hazards, it still relies on phosgene precursors, limiting its green chemistry credentials [2].

Thiocarbonyldiimidazole Reaction Mechanisms

1,1′-Thiocarbonyldiimidazole (TCDI) offers a safer alternative to thiophosgene for synthesizing 4-(methylthio)phenyl isothiocyanate. In this method, 4-(methylthio)aniline is treated with TCDI in anhydrous CH₂Cl₂ at room temperature [1]. The reaction proceeds via the formation of a thiourea intermediate, which undergoes desulfurization to yield the isothiocyanate. This one-pot process avoids gaseous byproducts and achieves comparable yields (~70–80%) to thiophosgene-based routes [1] [2].

The mechanism involves initial nucleophilic substitution of one imidazole group by the amine, forming a substituted thiourea. Subsequent elimination of imidazole and sulfur abstraction completes the conversion to the isothiocyanate [2]. This method is particularly advantageous for air-sensitive substrates, as it avoids aqueous workup steps. However, the cost of TCDI and the need for anhydrous conditions may limit industrial adoption.

Alternative Synthetic Routes from Corresponding Amines

Electron-deficient amines, such as 4-nitroaniline, often require modified conditions for isothiocyanate synthesis. A two-step protocol involving CuI and the Langlois reagent (CF₃SO₂Na) has been reported for such substrates [3]. The amine is first converted to a diazonium salt, which reacts with thiocarbonyl fluoride (generated in situ from HPO(OEt)₂ and CF₃SO₂Na) to form the isothiocyanate. For 4-(methylthio)aniline, this method offers a 62% yield under optimized conditions [3].

Another approach employs elemental sulfur and selenium in tetrahydrofuran (THF) with triethylamine as a base [2]. The catalytic selenium facilitates sulfur transfer to the amine, producing the isothiocyanate after 2 hours of reflux. While this method avoids toxic reagents, the requirement for selenium filtration and moderate yields (~62%) limits its practicality [2].

Reaction Optimization Strategies

Key parameters influencing yield and purity include:

  • Solvent Polarity: Polar solvents like THF accelerate sulfur-transfer reactions but may complicate purification [2].
  • Stoichiometry: A 1.2:1 molar ratio of thiophosgene to amine minimizes side reactions such as dithiocarbamate dimerization [1].
  • Temperature: Microwave irradiation at 500 W reduces reaction times from hours to minutes, achieving 43–65% yields for aromatic isothiocyanates [2].

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsSafety Profile
Thiophosgene75CH₂Cl₂/NaHCO₃, 1 h, RTHigh toxicity
TCDI78CH₂Cl₂, anhydrous, 1 h, RTModerate
Microwave-assisted65Solvent-free, 500 W, 4 minLow
Elemental sulfur/selenium62THF, reflux, 2 hModerate (Se handling)

Green Chemistry Approaches to Synthesis

Microwave-assisted synthesis using Lawesson’s reagent (LR) exemplifies green methodology. LR reacts with 4-(methylthio)aniline under solvent-free conditions, with microwave irradiation (500 W, 2 × 2 min) directly converting the amine to the isothiocyanate [2]. This method eliminates solvent waste and reduces energy consumption, though yields remain modest (~43%) for aliphatic derivatives.

Claycop (montmorillonite-supported cupric nitrate) offers another eco-friendly option by catalyzing the desulfurization of dithiocarbamates at room temperature [2]. The heterogeneous catalyst simplifies product isolation and minimizes metal waste.

Comparative Analysis of Synthetic Methodologies

Thiophosgene-based routes remain the gold standard for high-yield synthesis but pose significant safety risks. TCDI and microwave methods balance efficiency and sustainability, albeit with higher costs or equipment requirements. Elemental sulfur approaches, while greener, suffer from scalability issues. Future research should focus on immobilizing catalysts or developing flow chemistry systems to enhance these methods’ industrial viability [2] [3].

Structural Insights and Analytical Characterization

The molecular structure of 4-(methylthio)phenyl isothiocyanate features a planar aromatic ring with a methylthio (-SMe) substituent para to the isothiocyanate (-NCS) group. ¹³C NMR data (similar to 4-methylphenyl isothiocyanate [4]) reveal distinct signals for the thiocarbonyl carbon at δ 132–135 ppm and the methylthio carbon at δ 15–18 ppm. The aromatic carbons resonate between δ 120–130 ppm, with deshielding effects observed for the carbon adjacent to the -SMe group [4].

4-(Methylthio)phenyl isothiocyanate demonstrates complex cellular uptake mechanisms that govern its bioavailability and subsequent biological effects. The compound's cellular entry occurs primarily through passive diffusion across the plasma membrane, facilitated by its lipophilic nature and molecular weight of 181.28 daltons [1] [2] [3]. Studies have established that isothiocyanates are absorbed across intestinal cell membranes by passive diffusion, with the entry process being independent of specific membrane transporters for the parent compound [4] [3].

Once inside the cell, the compound undergoes rapid conjugation with glutathione through both spontaneous and enzymatic pathways. The enzymatic conjugation is catalyzed by glutathione S-transferases, which significantly enhance the rate of dithiocarbamate formation [5] [6] [7]. The initial uptake rates of isothiocyanates in human cells closely correlate with the non-enzymatic second-order rate constants of glutathione conjugation reaction, indicating that glutathione serves as the primary driving force for cellular accumulation [5] [8].

The intracellular distribution of 4-(Methylthio)phenyl isothiocyanate involves multiple compartments, with peak concentrations achieved within 0.5-3 hours of exposure [8] [5]. The compound can accumulate to millimolar levels intracellularly, representing 100-200 fold enrichment compared to extracellular concentrations [5] [8]. This remarkable accumulation is attributed to the high intracellular glutathione concentrations (0.5-10 mM) and the compound's affinity for thiol groups [8] [9].

The cellular export mechanisms involve multidrug resistance proteins, particularly MRP1, MRP2, and ABCG2, which transport glutathione conjugates out of the cell [10] [11] [12]. MRP2-mediated transport has been specifically demonstrated for phenethyl isothiocyanate, with intracellular accumulation being significantly lower in MRP2-overexpressing cells [11] [12]. The glutathione-dependent nature of this transport was confirmed through studies showing that glutathione depletion increased intracellular accumulation of the compound [11] [12].

Redox Modulation Pathways

Glutathione Depletion Mechanisms

The primary mechanism of glutathione depletion by 4-(Methylthio)phenyl isothiocyanate involves the rapid conjugation of the compound with cellular glutathione pools. This process occurs through nucleophilic attack of the glutathione thiol group on the electrophilic carbon of the isothiocyanate moiety, forming stable dithiocarbamate conjugates [13] [6] [7]. The reaction is facilitated by glutathione S-transferases, with different isoforms showing varying catalytic efficiencies [7] [14].

Quantitative studies have demonstrated that exposure to isothiocyanates leads to rapid and marked depletion of cellular glutathione, with concentrations dropping to 10-15% of control values within 2 hours of treatment [12] [13]. The depletion is concentration-dependent and directly correlates with the extent of isothiocyanate uptake [13] [6]. This depletion is further exacerbated by the export of glutathione conjugates through multidrug resistance proteins, creating a continuous drain on cellular glutathione pools [12] [11].

The glutathione depletion mechanism is particularly significant because it represents a self-perpetuating cycle. As glutathione levels decrease, the cell's capacity to detoxify the compound is reduced, leading to increased accumulation of the parent isothiocyanate and enhanced cytotoxicity [13] [6]. This mechanism explains the selective toxicity of isothiocyanates toward transformed cells, which often have altered glutathione metabolism [13] [15].

Impact on Cellular Redox Homeostasis

The disruption of cellular redox homeostasis by 4-(Methylthio)phenyl isothiocyanate extends beyond simple glutathione depletion. The compound affects the glutathione/glutathione disulfide (GSH/GSSG) ratio, which serves as a key indicator of cellular redox status [13] [16]. Under normal conditions, cells maintain a high GSH/GSSG ratio (typically 10:1 to 100:1), but isothiocyanate exposure significantly reduces this ratio, indicating oxidative stress [13] [16].

The redox imbalance triggers adaptive responses through the activation of redox-sensitive transcription factors, particularly nuclear factor erythroid 2-related factor 2 (Nrf2) [15] [17]. The compound can modify cysteine residues in Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation [15] [17]. This results in the upregulation of antioxidant response element-driven genes, including heme oxygenase-1, NAD(P)H:quinone oxidoreductase, and glutathione S-transferases [15] [17].

The disruption of redox homeostasis also affects other cellular redox systems, including the thioredoxin system. Isothiocyanates can inhibit thioredoxin reductase, a selenocysteine-dependent enzyme critical for maintaining the reduced state of thioredoxin [16] [15]. This inhibition further compounds the oxidative stress by impairing the cell's ability to reduce protein disulfide bonds and maintain proper protein folding [16] [15].

Reactive Oxygen Species Generation

While 4-(Methylthio)phenyl isothiocyanate does not directly generate reactive oxygen species, it induces their formation through indirect mechanisms related to redox homeostasis disruption [18] [19] [20]. The primary mechanism involves the perturbation of mitochondrial electron transport, which can lead to increased superoxide production [18] [19]. Studies using electron spin resonance spectroscopy have confirmed that isothiocyanate treatment results in increased reactive oxygen species formation in cancer cells [19] [20].

The generation of reactive oxygen species is closely linked to the compound's effects on cellular metabolism. By depleting glutathione and disrupting the thioredoxin system, isothiocyanates compromise the cell's antioxidant defenses, making it more susceptible to oxidative damage [16] [19]. This is particularly relevant in cancer cells, which often have elevated baseline reactive oxygen species levels due to their altered metabolism [16] [19].

The reactive oxygen species generated by isothiocyanate treatment contribute to several downstream effects, including DNA damage, protein oxidation, and lipid peroxidation [19] [20]. However, studies have shown that the use of antioxidants like N-acetylcysteine can prevent some of these effects, confirming the role of reactive oxygen species in isothiocyanate-induced cellular responses [19] [20].

Protein Interaction Networks

Thiol Modification of Cellular Proteins

The covalent modification of protein thiols represents a fundamental mechanism through which 4-(Methylthio)phenyl isothiocyanate exerts its biological effects. The compound's electrophilic isothiocyanate group readily reacts with nucleophilic cysteine residues in proteins, forming stable dithiocarbamate adducts [21] [9] [22]. This reaction is highly selective for cysteine residues, particularly those with low pKa values due to their local protein environment [21] [23].

The extent of protein thiol modification depends on several factors, including the accessibility of cysteine residues, their chemical reactivity, and the local protein structure [21] [22]. Studies using mass spectrometry have identified specific cysteine residues that are preferentially modified by isothiocyanates, providing insights into the selectivity of these interactions [22] [21]. The modification is typically irreversible under physiological conditions, leading to permanent alterations in protein function [21] [9].

Proteomics studies have revealed that isothiocyanates can modify hundreds of proteins simultaneously, with the pattern of modification varying depending on the specific isothiocyanate structure and cellular context [22] [24]. The most extensively modified proteins include those involved in cellular stress response, metabolism, and structural organization [22] [24]. This widespread protein modification explains the pleiotropic effects of isothiocyanates and their ability to affect multiple cellular pathways simultaneously [21] [22].

Effects on Cytoskeletal Proteins

Cytoskeletal proteins represent major targets for 4-(Methylthio)phenyl isothiocyanate modification, with tubulin being the most extensively studied target [21] [25] [24]. Both α and β tubulin isoforms contain multiple cysteine residues that can be modified by isothiocyanates, leading to disruption of microtubule dynamics [21] [25]. Specific modification sites have been identified at Cys303 in β-tubulin and Cys347 in α-tubulin [21] [22].

The modification of tubulin by isothiocyanates results in several functional consequences, including inhibition of tubulin polymerization, disruption of existing microtubules, and formation of tubulin aggregates [21] [25]. These effects are concentration-dependent and correlate with the compound's ability to induce G2/M cell cycle arrest [25] [21]. The disruption of microtubule function affects multiple cellular processes, including chromosome segregation, intracellular transport, and cell division [25] [21].

Other cytoskeletal proteins affected by isothiocyanates include actin and vimentin [24] [21]. Actin modification affects the dynamics of actin filaments and can disrupt cellular motility and adhesion [24] [26]. Vimentin, an intermediate filament protein, is modified at its single cysteine residue (Cys328), leading to alterations in cellular structural integrity [24] [21]. These modifications collectively contribute to the compound's ability to disrupt cellular architecture and function [24] [21].

Enzyme Inhibition Mechanisms

4-(Methylthio)phenyl isothiocyanate exhibits potent inhibitory effects on various enzymes through covalent modification of critical cysteine residues in their active sites [14]. Glutathione S-transferases, ironically the same enzymes that catalyze isothiocyanate conjugation, can be irreversibly inhibited by high concentrations of the compound [14]. This inhibition occurs through modification of cysteine residues essential for catalytic activity [14].

DNA topoisomerase IIα represents another important enzymatic target, with studies showing that isothiocyanates can induce reversible cleavage complexes through thiol modification. The modification of specific cysteine residues, particularly Cys300 in the ATPase domain, leads to enzyme trapping and DNA strand breaks. This mechanism contributes to the compound's ability to induce apoptosis in transformed cells.

Proteasomal deubiquitinases, including USP14 and UCHL5, are also targeted by isothiocyanates through modification of their catalytic cysteine residues. This inhibition leads to accumulation of ubiquitinated proteins and activation of cellular stress responses. The selectivity of isothiocyanates for these enzymes is attributed to the accessibility and reactivity of their active site cysteines.

Cell Signaling Pathway Modulation

MAPK Pathway Interactions

The mitogen-activated protein kinase (MAPK) pathways represent critical signaling networks modulated by 4-(Methylthio)phenyl isothiocyanate. The compound activates all three major MAPK pathways: extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK [20] [17]. This activation occurs through both direct and indirect mechanisms, including protein thiol modification and cellular stress induction [20].

The ERK1/2 pathway is activated within 30 minutes to 2 hours of isothiocyanate exposure, leading to phosphorylation of downstream targets involved in gene transcription and cell proliferation [20] [17]. However, the ultimate outcome of ERK activation depends on the cellular context and duration of exposure, with prolonged activation often leading to growth arrest rather than proliferation [20] [17].

JNK activation by isothiocyanates is particularly significant for apoptosis induction and stress response [20]. The compound can directly modify and inhibit MEKK1, a key upstream kinase in the JNK pathway, leading to altered signaling dynamics [20]. The activation of JNK contributes to the phosphorylation of pro-apoptotic proteins and the induction of cell death pathways [20].

NF-κB Signaling Effects

4-(Methylthio)phenyl isothiocyanate demonstrates potent inhibitory effects on nuclear factor kappa B (NF-κB) signaling, a critical pathway for inflammatory gene expression [17]. The compound suppresses NF-κB activation through multiple mechanisms, including inhibition of IκB kinase (IKK) phosphorylation and stabilization of IκBα [17].

The inhibition of NF-κB signaling results in reduced expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 [17]. This anti-inflammatory effect is achieved through the compound's ability to prevent the phosphorylation and degradation of IκBα, thereby maintaining NF-κB in its inactive, cytoplasmic form [17].

The suppression of NF-κB signaling contributes to the compound's anti-cancer effects by reducing the expression of genes involved in cell survival, proliferation, and metastasis [17]. The pathway's inhibition also enhances the sensitivity of cancer cells to apoptotic stimuli, making them more susceptible to cell death induction [17].

Akt/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway represents another critical signaling network affected by 4-(Methylthio)phenyl isothiocyanate. The compound can inhibit Akt phosphorylation and activation, leading to downstream effects on cell survival and proliferation.

The inhibition of Akt affects multiple downstream targets, including mTOR complex 1 (mTORC1), which regulates protein synthesis and cell growth. The compound's effects on mTOR signaling result in reduced phosphorylation of key substrates, including p70S6 kinase and 4E-BP1, leading to decreased protein translation and cell growth arrest.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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